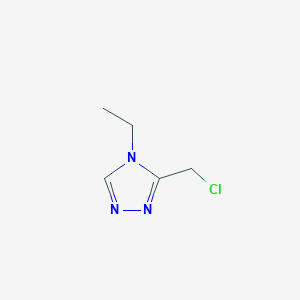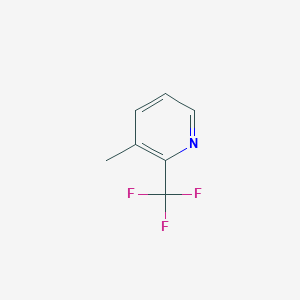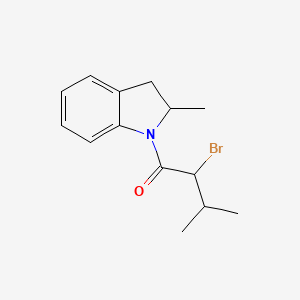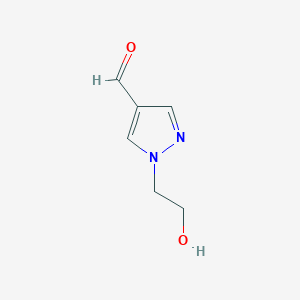
3-(4-Bromophenyl)-2-chloro-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-2-chloro-1-propene: is an organic compound that belongs to the class of halogenated alkenes It features a bromine atom attached to a phenyl ring, which is further connected to a propene chain with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Bromophenyl)-2-chloro-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and allyl chloride.
Reaction: The 4-bromobenzaldehyde undergoes a Wittig reaction with allyl chloride in the presence of a base such as potassium tert-butoxide. This reaction forms the desired this compound.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-(4-Bromophenyl)-2-chloro-1-propene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of 3-(4-Bromophenyl)-2-chloropropane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: 3-(4-Bromophenyl)-2-hydroxy-1-propene, 3-(4-Bromophenyl)-2-alkoxy-1-propene.
Oxidation: 3-(4-Bromophenyl)-2-chloro-1,2-epoxypropane.
Reduction: 3-(4-Bromophenyl)-2-chloropropane.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in various catalytic reactions to study reaction mechanisms.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Agrochemicals: Explored for its potential use in the development of pesticides and herbicides.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-2-chloro-1-propene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine and chlorine atoms, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biological macromolecules, potentially altering their function and activity.
類似化合物との比較
3-(4-Bromophenyl)-2-chloropropane: Similar structure but lacks the double bond, making it less reactive in certain types of reactions.
3-(4-Bromophenyl)-2-hydroxy-1-propene: Contains a hydroxyl group instead of a chlorine atom, which can significantly alter its reactivity and applications.
3-(4-Bromophenyl)-2-chloro-1,2-epoxypropane: An oxidized derivative with an epoxide ring, which can undergo different types of chemical reactions compared to the parent compound.
Uniqueness:
3-(4-Bromophenyl)-2-chloro-1-propene is unique due to its combination of a bromine-substituted phenyl ring and a chloro-substituted propene chain. This structure provides a versatile platform for various chemical transformations and applications in different fields.
特性
IUPAC Name |
1-bromo-4-(2-chloroprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGYVIRDWUKCSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641103 |
Source


|
| Record name | 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-33-0 |
Source


|
| Record name | 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














